Physical and chemical properties of Ammonium 5-(carbamoyl)isoxazol-3-olate
Physical and chemical properties of Ammonium 5-(carbamoyl)isoxazol-3-olate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium 5-(carbamoyl)isoxazol-3-olate is a heterocyclic organic compound with the chemical formula C₄H₇N₃O₃.[1][2][3] This molecule holds significance as a potential building block in medicinal chemistry, notably in the synthesis of cephem-based antibacterial agents.[4] The isoxazole ring system is a prominent scaffold in a variety of biologically active compounds, exhibiting a wide range of pharmacological activities. The presence of the carbamoyl group and the isoxazol-3-olate functionality suggests a unique chemical profile, making it a compound of interest for further investigation and application in drug discovery and development.
This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of Ammonium 5-(carbamoyl)isoxazol-3-olate. In the absence of extensive published data for this specific molecule, this guide will also present inferred properties and detailed, proposed experimental protocols for its synthesis and characterization, based on established principles of organic chemistry and the behavior of analogous structures.
I. Core Molecular and Physical Properties
Ammonium 5-(carbamoyl)isoxazol-3-olate is a pale yellow solid that is soluble in water.[1] It has a molecular weight of 145.12 g/mol .[1][2][3] The compound is characterized by a melting point greater than 206°C, at which it undergoes decomposition.[1]
| Property | Value | Source(s) |
| CAS Number | 81965-22-2 | [1][2][3] |
| Molecular Formula | C₄H₇N₃O₃ | [1][2][3] |
| Molecular Weight | 145.12 g/mol | [1][2][3] |
| Appearance | Pale Yellow Solid | [1] |
| Melting Point | >206°C (decomposes) | [1] |
| Solubility | Soluble in water | [1] |
Chemical Structure
The structure of Ammonium 5-(carbamoyl)isoxazol-3-olate consists of a 5-(carbamoyl)isoxazol-3-olate anion and an ammonium (NH₄⁺) cation. The anionic component features a five-membered isoxazole ring, which is an aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. A carbamoyl (-C(=O)NH₂) group is attached at the 5-position of the ring, and an olate (deprotonated hydroxyl) group is at the 3-position, which carries a negative charge.
Caption: Chemical structure of Ammonium 5-(carbamoyl)isoxazol-3-olate.
II. Predicted Chemical Properties and Reactivity
While specific experimental data on the reactivity of Ammonium 5-(carbamoyl)isoxazol-3-olate is limited, its chemical behavior can be inferred from the functionalities present in its structure.
Stability
-
Thermal Stability : The reported decomposition above 206°C suggests moderate thermal stability.[1] Ammonium salts of organic acids can decompose upon heating to yield the corresponding acid and ammonia.[5] In this case, thermal decomposition would likely yield 5-(carbamoyl)isoxazol-3-ol and ammonia gas. Further heating could lead to the degradation of the isoxazole ring itself.
-
pH Stability : The isoxazol-3-olate is the conjugate base of a hydroxyl group on the isoxazole ring. In acidic conditions, it will be protonated to form the neutral 5-(carbamoyl)isoxazol-3-ol. The carbamoyl group is generally stable in neutral and acidic conditions but can undergo hydrolysis to a carboxylic acid under strongly acidic or basic conditions, especially with heating.[6]
-
Stability of the Isoxazole Ring : The isoxazole ring is an aromatic system and is therefore relatively stable. However, the N-O bond is the weakest bond in the ring and can be cleaved under certain conditions, such as reductive cleavage (e.g., catalytic hydrogenation) or strong basic conditions.[7]
Reactivity
-
Reactions at the Carbamoyl Group : The amide functionality of the carbamoyl group can undergo hydrolysis to the corresponding carboxylic acid under harsh acidic or basic conditions. It can also be dehydrated to a nitrile group using dehydrating agents.
-
Reactions involving the Isoxazol-3-olate : The olate is a nucleophile and can potentially react with electrophiles, although the negative charge is delocalized within the aromatic ring, which moderates its reactivity. Protonation to the hydroxyl group would allow for reactions typical of phenols or enols.
-
Reactions of the Isoxazole Ring : The isoxazole ring can undergo various transformations. For instance, ring-opening reactions can be induced by bases or reducing agents. The aromatic ring can also undergo electrophilic substitution, although the positions of substitution would be directed by the existing substituents.
III. Proposed Experimental Protocols for Synthesis and Characterization
The following sections outline proposed methodologies for the synthesis and characterization of Ammonium 5-(carbamoyl)isoxazol-3-olate, based on established procedures for similar compounds.
Proposed Synthesis Workflow
A plausible synthetic route to Ammonium 5-(carbamoyl)isoxazol-3-olate would involve the synthesis of the corresponding ethyl ester, followed by amidation and finally salt formation.
Caption: Proposed workflow for the characterization of the target compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.
-
Protocol:
-
Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
-
Expected ¹H NMR Spectrum (in D₂O):
-
The protons of the ammonium ion (NH₄⁺) may appear as a broad singlet or a triplet (due to coupling with ¹⁴N). Its chemical shift would be solvent-dependent.
-
The isoxazole ring proton will likely appear as a singlet in the aromatic region (δ 6.0-7.0 ppm).
-
The protons of the carbamoyl group (NH₂) might exchange with D₂O and thus may not be visible. In DMSO-d₆, they would likely appear as a broad singlet.
-
-
Expected ¹³C NMR Spectrum (in D₂O):
-
The spectrum should show four distinct carbon signals for the anionic part.
-
The carbonyl carbon of the carbamoyl group is expected in the range of δ 160-170 ppm.
-
The carbons of the isoxazole ring would appear in the aromatic region, with their specific shifts influenced by the substituents.
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Protocol:
-
Prepare a KBr pellet containing a small amount of the sample or use an ATR-FTIR spectrometer.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
-
Expected Characteristic Peaks:
-
~3400-3200 cm⁻¹: N-H stretching vibrations of the ammonium and carbamoyl groups.
-
~1680 cm⁻¹: C=O stretching (Amide I band) of the carbamoyl group.
-
~1600 cm⁻¹: N-H bending of the carbamoyl group (Amide II band) and C=N stretching of the isoxazole ring.
-
~1400 cm⁻¹: C-N stretching of the isoxazole ring.
-
~1250 cm⁻¹: C-O stretching associated with the isoxazol-3-olate.
-
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight of the anionic and cationic components.
-
Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water).
-
Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS) in both positive and negative ion modes.
-
-
Expected Results:
-
Negative Ion Mode: A peak corresponding to the mass of the 5-(carbamoyl)isoxazol-3-olate anion (m/z = 128.02).
-
Positive Ion Mode: A peak corresponding to the mass of the ammonium cation (m/z = 18.03).
-
4. X-ray Crystallography
-
Objective: To determine the precise three-dimensional arrangement of atoms and the crystal packing of the compound.
-
Protocol:
-
Grow single crystals of the compound, for example, by slow evaporation of a saturated aqueous solution.
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Solve and refine the crystal structure.
-
-
Expected Outcome: The crystal structure would confirm the ionic nature of the compound and provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the ammonium cation and the isoxazol-3-olate anion.
IV. Conclusion
References
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